molecular formula C17H22N2OS B2407937 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide CAS No. 1396783-46-2

3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide

Cat. No.: B2407937
CAS No.: 1396783-46-2
M. Wt: 302.44
InChI Key: HCZUZXDJJYQXGD-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under specific reaction conditions. Common reagents used in the synthesis include phenylthiol, pyrrolidine, and but-2-yne. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the alkyne or amide groups.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the alkyne group can produce alkanes or alkenes.

Scientific Research Applications

3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
  • 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(phenylthio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenylsulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c20-17(10-15-21-16-8-2-1-3-9-16)18-11-4-5-12-19-13-6-7-14-19/h1-3,8-9H,6-7,10-15H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZUZXDJJYQXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)CCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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